molecular formula C9H11NO2 B164749 (2R)-2-amino-2-phenylpropanoic acid CAS No. 29738-09-8

(2R)-2-amino-2-phenylpropanoic acid

Cat. No.: B164749
CAS No.: 29738-09-8
M. Wt: 165.19 g/mol
InChI Key: HTCSFFGLRQDZDE-SECBINFHSA-N
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Description

(2R)-2-amino-2-phenylpropanoic acid, also known as D-phenylalanine, is an essential amino acid that plays a crucial role in various biological processes. It is one of the twenty standard amino acids used by cells to synthesize proteins. This compound is characterized by the presence of an amino group, a phenyl group, and a carboxylic acid group attached to a central carbon atom, making it a chiral molecule with two enantiomers: D-phenylalanine and L-phenylalanine.

Scientific Research Applications

(2R)-2-amino-2-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

    Biology: Plays a role in protein synthesis and is used in studies related to enzyme function and protein structure.

    Medicine: Investigated for its potential therapeutic effects in conditions such as chronic pain and depression. It is also used in the synthesis of peptide-based drugs.

    Industry: Employed in the production of artificial sweeteners and as a feed additive in animal nutrition.

Future Directions

Research into amino acids and their potential therapeutic applications is ongoing. For example, modified amino acids are being explored for use in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of benzaldehyde with ammonium chloride and potassium cyanide to form phenylalanine nitrile, followed by hydrolysis to yield the desired amino acid. Another method involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts to produce enantiomerically pure this compound.

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified from the fermentation broth. This method is preferred due to its cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    L-phenylalanine: The enantiomer of (2R)-2-amino-2-phenylpropanoic acid, which is also an essential amino acid with similar biological functions.

    Tyrosine: A hydroxylated derivative of phenylalanine, involved in the synthesis of neurotransmitters and hormones.

    Tryptophan: Another aromatic amino acid, serving as a precursor for serotonin and melatonin.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its interaction with biological molecules and its incorporation into proteins. Its ability to modulate enzyme activity and receptor function also sets it apart from other amino acids.

Properties

IUPAC Name

(2R)-2-amino-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCSFFGLRQDZDE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357432
Record name (R)-2-phenyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29738-09-8
Record name (R)-2-phenyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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